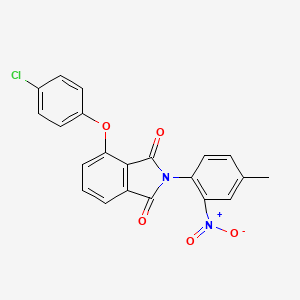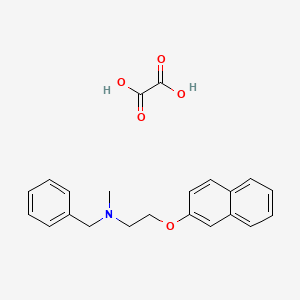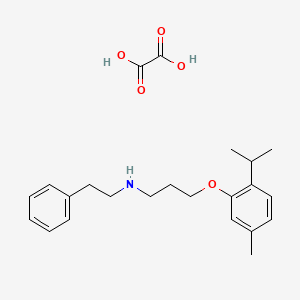![molecular formula C20H20N2O4 B4044218 2-甲基-8-[3-(3-甲基-4-硝基苯氧基)丙氧基]喹啉](/img/structure/B4044218.png)
2-甲基-8-[3-(3-甲基-4-硝基苯氧基)丙氧基]喹啉
描述
2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
科学研究应用
2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize the environmental footprint of industrial processes .
化学反应分析
Types of Reactions
2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to a variety of functionalized quinoline derivatives.
作用机制
The mechanism of action of 2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
相似化合物的比较
Similar Compounds
2-methylquinoline: A simpler derivative with similar core structure but lacking the complex substituents.
8-hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
4-nitroquinoline: Another nitro-substituted quinoline with distinct chemical properties.
Uniqueness
2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitrophenoxypropoxy groups enhances its potential for diverse applications compared to simpler quinoline derivatives.
属性
IUPAC Name |
2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-13-17(9-10-18(14)22(23)24)25-11-4-12-26-19-6-3-5-16-8-7-15(2)21-20(16)19/h3,5-10,13H,4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJLGRHCVWLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044140.png)
![N-[3-(3-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4044142.png)
![N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate](/img/structure/B4044148.png)
![2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B4044159.png)

![methyl 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4044169.png)

amine oxalate](/img/structure/B4044178.png)
![4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044193.png)

![2,6-dimethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]morpholine oxalate](/img/structure/B4044203.png)
![ethyl 4-{[N-(2-thienylcarbonyl)valyl]amino}benzoate](/img/structure/B4044212.png)
![Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid](/img/structure/B4044217.png)

